molecular formula C8H2BrCl2FN2 B2815029 7-Bromo-4,6-dichloro-8-fluoroquinazoline CAS No. 1698027-19-8

7-Bromo-4,6-dichloro-8-fluoroquinazoline

Cat. No.: B2815029
CAS No.: 1698027-19-8
M. Wt: 295.92
InChI Key: OETZGFXDAJQFQG-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichloro-8-fluoroquinazoline is a chemical compound with the molecular formula C8H2BrCl2FN2 It is a quinazoline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6-dichloro-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinazoline derivatives. The reaction conditions often require the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6-dichloro-8-fluoroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

7-Bromo-4,6-dichloro-8-fluoroquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-8-fluoroquinazoline involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,4-dichloro-8-fluoroquinazoline
  • 7-Bromo-4,6-dichloroquinazoline
  • 4,6-Dichloro-8-fluoroquinazoline

Uniqueness

7-Bromo-4,6-dichloro-8-fluoroquinazoline is unique due to the specific arrangement of halogen atoms on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-bromo-4,6-dichloro-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl2FN2/c9-5-4(10)1-3-7(6(5)12)13-2-14-8(3)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETZGFXDAJQFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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